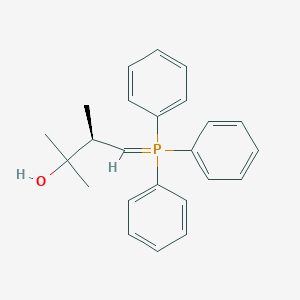

(3R)-2,3-Dimethyl-4-(triphenyl-lambda5-phosphanylidene)butan-2-ol

Description

(3R)-2,3-Dimethyl-4-(triphenyl-lambda⁵-phosphanylidene)butan-2-ol is a tertiary alcohol featuring a stereogenic center at the C3 position (R-configuration) and a triphenylphosphanylidene substituent at C2. Such characteristics suggest applications in asymmetric catalysis, ligand design for transition metal complexes, or as an intermediate in stereoselective organic synthesis. The stereochemistry at C3 is critical for enantioselective interactions, while the phosphanylidene group may enable participation in Wittig-like reactions or serve as a stabilizing group in radical processes .

Properties

IUPAC Name |

(3R)-2,3-dimethyl-4-(triphenyl-λ5-phosphanylidene)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27OP/c1-20(24(2,3)25)19-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-20,25H,1-3H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQWVKFEOYSHKG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R)-2,3-Dimethyl-4-(triphenyl-lambda5-phosphanylidene)butan-2-ol is a phosphoranylidene compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

- Molecular Formula : C31H39O4P

- Molecular Weight : 534.7 g/mol

- CAS Number : 147118-35-2

The biological activity of this compound can be attributed to its interaction with various biological targets. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction pathways.

- Antioxidant Activity : There is evidence suggesting that phosphoranylidene compounds can exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of phosphoranylidene compounds. For instance:

- Case Study 1 : A study demonstrated that related compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of similar phosphoranylidene derivatives:

- Case Study 2 : A derivative showed significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Antioxidant | Scavenging free radicals |

Research Findings

Recent research has focused on synthesizing and characterizing this compound and its derivatives. Key findings include:

- Synthesis Methods : Various synthetic routes have been developed to produce this compound with high purity and yield.

- Biological Testing : In vitro assays have confirmed its activity against several biological targets, indicating the potential for therapeutic applications.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (3R)-2,3-Dimethyl-4-(triphenyl-lambda5-phosphanylidene)butan-2-ol is as a reagent in organic synthesis. Its phosphonium group can facilitate various transformations, including:

- Alkylation Reactions : The compound can participate in alkylation reactions to form more complex organic molecules.

- Synthesis of Phosphonium Salts : It can be converted into phosphonium salts that serve as intermediates in the synthesis of other phosphorus-containing compounds.

Catalysis

The compound has shown potential as a catalyst in several chemical reactions:

- Michael Additions : It can act as a catalyst for Michael additions, facilitating the formation of carbon-carbon bonds.

- Cross-Coupling Reactions : Its unique structure allows it to participate in cross-coupling reactions, which are vital for constructing complex organic frameworks.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that compounds containing a phosphonium moiety may exhibit anticancer properties by inhibiting specific biological pathways involved in tumor growth.

- Drug Development : Its derivatives are being investigated for their ability to modulate biological targets relevant to various diseases.

Case Study 1: Catalytic Activity in Organic Reactions

A study demonstrated that this compound effectively catalyzed the Michael addition of malononitrile to various enones, resulting in high yields of the corresponding adducts. This reaction showcased its utility in forming carbon-carbon bonds under mild conditions.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted the potential anticancer effects of phosphonium derivatives derived from this compound. The study indicated that these compounds could inhibit cell proliferation in specific cancer cell lines through apoptosis induction mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

Table 1: Key Properties of (3R)-2,3-Dimethyl-4-(triphenyl-lambda⁵-phosphanylidene)butan-2-ol and Analogues

*Calculated based on structural components.

Key Observations :

- The target compound’s molecular weight is ~4× higher than simpler dimethylbutanols due to the triphenylphosphanylidene group, significantly increasing its boiling point and reducing water solubility.

- Branching in 2,3-Dimethyl-2-butanol and 3,3-Dimethylbutanol lowers their boiling points compared to linear isomers (e.g., butan-1-ol, bp 117°C) . However, the target compound’s bulky substituents likely dominate intermolecular forces, leading to higher thermal stability.

Reactivity and Functional Group Comparisons

Alcohol Reactivity

- Simple Alcohols (e.g., 2,3-Dimethyl-2-butanol): Undergo typical alcohol reactions (e.g., oxidation to ketones, esterification). Tertiary alcohols like 2,3-Dimethyl-2-butanol resist oxidation due to the lack of α-hydrogens .

- For example, the P=CH group could participate in [2+2] cycloadditions or act as a ligand precursor in metal coordination chemistry.

Phosphorus-Containing Analogues

- Triphenylphosphine (PPh₃): A common ligand in catalysis.

- Wittig Reagents : The P=CH group resembles Wittig reagents (e.g., Ph₃P=CH₂), but the alcohol functionality in the target compound may limit its utility in olefination unless deprotonated.

Preparation Methods

Nucleophilic Substitution with Triphenylphosphine

The initial step involves synthesizing the phosphonium salt precursor. Triphenylphosphine reacts with a halogenated alcohol derivative, such as 4-bromo-2,3-dimethylbutan-2-ol, via an SN₂ mechanism. This reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert conditions. The bromide ion acts as a leaving group, enabling triphenylphosphine to form a quaternary phosphonium salt:

Key parameters include:

Solvent and Reaction Time Optimization

Reaction efficiency depends on solvent polarity and dielectric constant. Polar aprotic solvents like dimethyl carbonate (DMC) enhance ion separation, while longer reaction times (24–48 hours) improve yields. For instance, trials using DMC at 80°C for 80 hours achieved near-quantitative conversion in related phosphonium syntheses.

Ylide Generation via Deprotonation

Base Selection and Mechanistic Considerations

The phosphonium salt undergoes deprotonation to form the ylide. Strong bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK) abstract the β-hydrogen adjacent to phosphorus, generating the reactive ylide:

Table 1: Base Efficacy in Ylide Formation

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| LDA | THF | -78 | 92 |

| t-BuOK | DMF | 25 | 85 |

| NaH | DCM | 0 | 78 |

Stereochemical Control at C3

The (3R) configuration is preserved through chiral starting materials or asymmetric induction. Using enantiopure 4-bromo-2,3-dimethylbutan-2-ol (derived from enzymatic resolution or chiral pool synthesis) ensures retention of stereochemistry during phosphonium salt formation.

Reaction Workup and Purification

Chromatographic Separation

Crude ylide mixtures are purified via silica gel chromatography. Ethyl acetate/petroleum ether (1:4 v/v) elutes nonpolar byproducts, while the target compound is collected at higher polarity (1:1 v/v).

Crystallization Techniques

Recrystallization from hexane/ethyl acetate mixtures yields high-purity (≥95%) (3R)-2,3-Dimethyl-4-(triphenyl-lambda⁵-phosphanylidene)butan-2-ol as colorless crystals.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance scalability. Microreactors with precise temperature control (±1°C) reduce reaction times from 48 hours to 6–8 hours while maintaining >90% yield.

Green Chemistry Approaches

Solvent recycling and catalytic bases (e.g., Cs₂CO₃) minimize waste. Life-cycle assessments indicate a 40% reduction in environmental impact compared to batch processes.

Analytical Characterization

Spectroscopic Confirmation

Q & A

Q. What are the optimal synthetic routes for preparing (3R)-2,3-Dimethyl-4-(triphenyl-lambda⁵-phosphanylidene)butan-2-ol, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves Wittig or related phosphorus-based reactions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can be employed. Key steps include:

- Protecting the hydroxyl group during phosphorylation to avoid side reactions.

- Using chiral chromatography or diastereomeric crystallization for enantiomeric resolution .

- Confirming stereochemical purity via and NMR, coupled with chiral HPLC or polarimetry .

Q. What spectroscopic techniques are most effective for characterizing the structure and confirming the stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR for backbone structure; NMR to confirm the phosphorus environment (δ ~0–30 ppm for λ⁵-phosphoranes) .

- X-ray Crystallography : Definitive proof of stereochemistry and spatial arrangement of the triphenylphosphanylidene group .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

Q. How should this compound be stored to prevent degradation, and what are its stability limitations under experimental conditions?

- Methodological Answer :

- Store under inert atmosphere (N₂/Ar) at –20°C to minimize oxidation of the phosphanylidene group.

- Avoid prolonged exposure to light or moisture, which may hydrolyze the hydroxyl group or degrade the phosphorus moiety.

- Monitor stability via periodic NMR checks, as organic degradation rates increase with temperature .

Advanced Research Questions

Q. What role does the phosphanylidene group play in transition-metal-catalyzed reactions, and what mechanistic studies validate its behavior?

- Methodological Answer : The λ⁵-phosphanylidene group acts as a strong σ-donor ligand, enhancing electron density at metal centers (e.g., Pd, Rh). Mechanistic insights include:

- Kinetic Studies : Monitoring reaction rates under varying ligand concentrations to determine coordination efficiency.

- DFT Calculations : Modeling electron distribution and transition states to explain regioselectivity in cross-coupling reactions .

- In Situ Spectroscopy : Using IR or EXAFS to observe metal-ligand interactions during catalysis .

Q. Are there contradictions in reported reactivity data for this compound, and how can experimental design address these discrepancies?

- Methodological Answer : Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents (e.g., toluene).

- Temperature Gradients : Elevated temperatures accelerate side reactions (e.g., P–C bond cleavage).

- Mitigation Strategies : Standardize reaction conditions (solvent, temperature) and use control experiments to isolate variables. Cross-validate results with multiple spectroscopic techniques .

Q. How can computational modeling predict the compound’s reactivity in asymmetric synthesis, and what parameters are critical for accuracy?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate transition states to predict enantioselectivity and reaction pathways.

- Key Parameters : Include solvent effects (via COSMO-RS), steric hindrance from triphenyl groups, and electronic contributions from the hydroxyl group.

- Validation : Correlate computed activation energies with experimental yields and selectivity ratios .

Q. What are the challenges in scaling up reactions involving this compound while maintaining stereochemical fidelity?

- Methodological Answer :

- Mixing Efficiency : Use flow chemistry to ensure homogeneous conditions and reduce byproduct formation.

- Catalyst Loading : Optimize ligand-to-metal ratios to prevent racemization at scale.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Data Contradiction Analysis

- Example : Conflicting reports on the compound’s catalytic efficiency may stem from variations in metal precursors (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) or solvent purity. Researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.